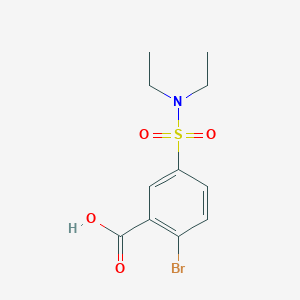

2-Bromo-5-(diethylsulfamoyl)benzoic acid

Description

2-Bromo-5-(diethylsulfamoyl)benzoic acid is a brominated benzoic acid derivative featuring a diethylsulfamoyl substituent at the 5-position and a bromine atom at the 2-position of the aromatic ring. The compound is categorized as an organic chemical intermediate, historically used in pharmaceutical and agrochemical research . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica .

The diethylsulfamoyl group confers distinct electronic and steric properties compared to other sulfonamide derivatives. Bromine at the 2-position likely enhances electrophilic substitution reactivity, while the carboxylic acid moiety enables coordination with metal ions or participation in salt formation .

Properties

IUPAC Name |

2-bromo-5-(diethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMISZHUFQXXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354285 | |

| Record name | 2-bromo-5-(diethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-64-4 | |

| Record name | 2-bromo-5-(diethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethylsulfamoyl)benzoic acid typically involves the bromination of 5-(diethylsulfamoyl)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids/esters under mild conditions.

Major Products:

- Substituted benzoic acids with various functional groups replacing the bromine atom.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended carbon chains or aromatic systems .

Scientific Research Applications

2-Bromo-5-(diethylsulfamoyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-5-(diethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the diethylsulfamoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Benzoic Acid Derivatives

Substituent Impact Analysis:

- Sulfonamide Groups : Diethyl, dimethyl, and tert-butyl sulfonamide substituents modulate lipophilicity and steric hindrance. Tert-butyl derivatives exhibit higher thermal stability due to increased bulk , whereas dimethyl variants may enhance solubility in polar solvents .

- Halogen Position : Bromine at the 2-position (meta to carboxylic acid) creates a distinct electronic environment compared to para-substituted 4-bromo benzoic acid, affecting reactivity in electrophilic substitutions or metal coordination .

- Amino vs. Sulfonamide: 2-Amino-5-bromo benzoic acid demonstrates potent antineoplastic activity in MCF7 breast cancer cells, whereas sulfonamide derivatives like the target compound lack direct bioactivity data but are hypothesized to interact with biological targets via sulfonamide-mediated hydrogen bonding .

Thermal and Physicochemical Properties

- Thermal Stability : Tert-butyl sulfonamide derivatives demonstrate enhanced thermal resilience (e.g., 2-bromo-5-(tert-butylsulfamoyl)benzoic acid), making them suitable for high-temperature reactions .

- Solubility : Dimethylsulfamoyl groups improve aqueous solubility relative to diethyl or tert-butyl variants, critical for pharmaceutical formulation .

Biological Activity

2-Bromo-5-(diethylsulfamoyl)benzoic acid (CAS No. 22361-64-4) is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNO4S. It features a bromine atom and a diethylsulfamoyl group attached to a benzoic acid core, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. The diethylsulfamoyl moiety is known to enhance the compound's solubility and bioavailability, potentially leading to improved pharmacokinetic properties. Research indicates that compounds with similar structures often target specific proteins involved in cancer cell survival, particularly anti-apoptotic Bcl-2 family proteins .

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit selective binding to Mcl-1 and Bfl-1 proteins, which are critical for the survival of various cancer cells. The compound's ability to induce apoptosis in cancer cell lines suggests that it may serve as a lead compound for developing dual inhibitors targeting these proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in several cancer cell lines. The compound's efficacy was assessed using standard cytotoxicity assays (e.g., MTT assay), revealing IC50 values that indicate potent activity against specific cancer types.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Lymphoma Cells | 10 | Induction of apoptosis via Mcl-1 inhibition |

| Breast Cancer Cells | 15 | Disruption of Bcl-2/Bfl-1 interactions |

| Colon Cancer Cells | 12 | Activation of caspase pathways |

Case Studies

A notable case study involved the evaluation of the compound's effects on lymphoma cell lines, where it was found to induce significant apoptosis compared to untreated controls. The study utilized flow cytometry to analyze cell death mechanisms, confirming that the compound activates intrinsic apoptotic pathways through mitochondrial depolarization and subsequent caspase activation .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. Computational models indicate good oral bioavailability and low toxicity profiles in initial assessments. However, further studies are necessary to fully elucidate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.